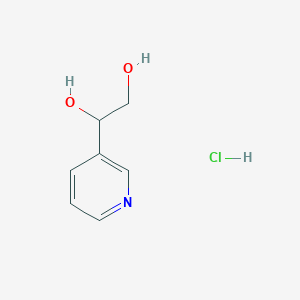

1-Pyridin-3-ylethane-1,2-diol;hydrochloride

Description

1-Pyridin-3-ylethane-1,2-diol hydrochloride (IUPAC: 1-(pyridin-3-yl)ethane-1,2-diol hydrochloride) is a synthetic organic compound featuring a pyridine ring substituted at the 3-position with an ethane-1,2-diol moiety, accompanied by a hydrochloride counterion. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications. This compound is cataloged under CAS 288569-83-5 and is available from specialized suppliers .

Properties

IUPAC Name |

1-pyridin-3-ylethane-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c9-5-7(10)6-2-1-3-8-4-6;/h1-4,7,9-10H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGSMLWDIFCFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-3-ylethane-1,2-diol;hydrochloride typically involves the reaction of pyridine derivatives with ethylene glycol under acidic conditions. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-3-ylethane-1,2-diol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Pyridin-3-ylethane-1,2-diol;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Pyridin-3-ylethane-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Varied Aromatic Systems

1-Phenylethane-1,2-diol Derivatives

- Example : (R)-(-)-1-Phenylethane-1,2-diol (CAS 16355-00-3)

Substituted Phenyl Diols

- Examples :

Pyridine-Based Analogues

1-(Pyridin-4-yl)ethane-1,2-diol Hydrochloride

- Structure : Pyridine ring substituted at the 4-position with ethane-1,2-diol.

- Key Differences: Positional isomerism (3- vs.

Heterocyclic Hybrids

- Example: 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride Structure: Combines pyridine with an isoxazole ring.

Pharmacologically Relevant Diols

Dopamine Hydrochloride (4-(2-Aminoethyl)benzene-1,2-diol hydrochloride)

- Structure: Benzene-1,2-diol with an aminoethyl side chain.

- Key Differences: The aminoethyl group confers neurotransmitter activity, while the pyridinyl diol lacks this functionality.

- Applications : Critical in cardiovascular and neurological therapies .

Noradrenaline Hydrochloride (4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol hydrochloride)

- Structure : Similar to dopamine but with a hydroxylated ethyl side chain.

- Key Differences : Enhanced adrenergic receptor affinity compared to pyridinyl derivatives .

Biological Activity

1-Pyridin-3-ylethane-1,2-diol;hydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 139.15 g/mol. The compound features a pyridine ring attached to an ethane-1,2-diol moiety, which contributes to its unique chemical properties and biological activities.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its mechanism appears to involve the inhibition of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

The compound has also been studied for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways that lead to programmed cell death.

The biological activity of this compound may be attributed to its ability to bind with various biomolecules, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects. The exact pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Case Studies

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the organism tested .

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer cell line). The compound was found to induce cell death in a dose-dependent manner with IC50 values around 50 µM after 48 hours of exposure. Mechanistic studies suggested that this effect may be mediated through the activation of caspase pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pyridine | C₅H₅N | Basic heterocyclic structure |

| 1-(Pyridin-4-yl)ethane-1,2-diol hydrochloride | C₇H₉NO₂·HCl | Variation in the position of the pyridine ring |

| 2-Pyridinol | C₅H₅NO | Hydroxyl group at different position |

The distinct structure of this compound allows it to interact differently with biological targets compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.